3,5-Dimethoxy-2-nitropyridine
Overview
Description
3,5-Dimethoxy-2-nitropyridine is a heteroaromatic compound that has been studied for its reactivity and potential applications in various fields of chemistry. It is a derivative of pyridine, a basic nitrogen-containing heterocycle, which has been modified by the introduction of methoxy and nitro groups at specific positions on the ring. The presence of these substituents significantly alters the chemical behavior of the molecule, particularly in electrophilic substitution reactions .
Synthesis Analysis
The synthesis of related nitropyridine compounds often involves multi-step reactions starting from simpler pyridine derivatives. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine includes substitution, oxidation, nitration, and ammoniation steps . The synthesis of 3,5-dimethoxy-2-nitropyridine itself would likely follow a similar pathway, with specific attention to the regioselectivity of the nitration step, as the presence of methoxy groups can direct the introduction of the nitro group to the desired position on the pyridine ring .
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives can be determined using various spectroscopic and analytical techniques. For example, the crystal structures of related compounds, such as 2-amino-4-methyl-3-nitropyridine, have been determined and show that these structures are stabilized by hydrogen bonds and exhibit a layered arrangement . Although the exact structure of 3,5-dimethoxy-2-nitropyridine is not provided, it can be inferred that the methoxy and nitro groups would influence the overall molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of 3,5-dimethoxy-2-nitropyridine in electrophilic substitution reactions has been studied, revealing that nitration occurs on the free base of the molecule . This suggests that the methoxy groups have a significant impact on the electronic distribution within the molecule, which in turn affects its reactivity. The formation of charge transfer supramolecular assemblies with Keggin anions and related compounds indicates the potential for 3,5-dimethoxy-2-nitropyridine to participate in complex chemical systems with non-linear optical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives are influenced by their molecular structure. The presence of substituents like nitro and methoxy groups can affect properties such as solubility, melting point, and thermal stability. For example, compounds with the non-linear optical chromophore 2-amino-5-nitropyridine and Keggin polyoxoanions exhibit different charge transfer properties and thermal stability, which can be attributed to the specific arrangement of hydrogen bonds and solvent molecules in their structure . While the exact properties of 3,5-dimethoxy-2-nitropyridine are not detailed, similar analyses can be applied to predict its behavior based on the known properties of structurally related compounds.
Scientific Research Applications
Nitration Mechanisms and Synthetic Applications
The nitration of 3,5-dimethoxypyridine, which includes the formation of 3,5-dimethoxy-2-nitropyridine, is primarily focused on understanding the mechanisms of electrophilic substitution in heteroaromatic compounds. This process occurs on the conjugate acid species in the 2-position, leading to the formation of 6-nitration of 3,5-dimethoxy-2-nitropyridine. These findings are essential for developing synthetic applications of substituted pyridines, providing a foundational understanding for further chemical syntheses and modifications (Johnson, Katritzky, & Viney, 1967).
Molecular and Crystal Structures
Research on molecular and crystal structures of related nitropyridine derivatives, such as 2-amino-4-methyl-3,5-dinitropyridine, offers insights into the structural stability and arrangement of these compounds. These studies utilize techniques like X-ray diffraction, vibrational studies, and quantum chemical calculations to understand the molecular interactions and structural characteristics, which are crucial for applications in materials science and crystallography (Bryndal et al., 2012).
Electrophilic Substitution and Electron Spin Resonance
Investigations into the electrophilic substitution and electron spin resonance (ESR) spectra of substituted pyridine and pyrimidine anion radicals, including 3,5-dinitropyridine and 3,5-dimethoxy-2-nitropyridine, contribute to the understanding of the electronic properties of these compounds. Such studies are pivotal in the field of organic electronics and the development of novel materials with specific electronic characteristics (Cottrell & Rieger, 1967).
Safety And Hazards
Future Directions
Nitropyridines have potential use in the synthesis of novel insensitive explosives . The synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . The requirements of insensitivity and high energy with concomitant positive oxygen balance are often contradictory to each other, making the development of new high energy density materials an interesting and challenging problem .
properties
IUPAC Name |
3,5-dimethoxy-2-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-5-3-6(13-2)7(8-4-5)9(10)11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDJLURDYKCZDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308370 | |
Record name | 3,5-Dimethoxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-2-nitropyridine | |
CAS RN |
18677-49-1 | |
Record name | 3,5-Dimethoxy-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18677-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxy-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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